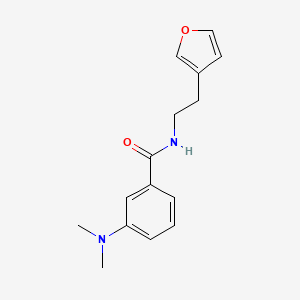

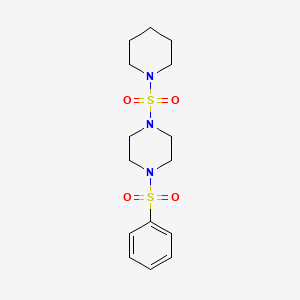

N-(1-Cyanocyclohexyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cyanocyclohexyl)benzamide is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.295 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of benzamides, including N-(1-Cyanocyclohexyl)benzamide, can be determined using techniques such as electron diffraction and quantum chemical calculations . These techniques allow for the analysis of the molecule’s structure in the gas phase . Additionally, NMR spectroscopy can provide valuable structural information, especially when using 15 N-enriched compounds .Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines . Additionally, benzamides can undergo reactions that result in the induction of apoptosis .科学的研究の応用

-

Antioxidant and Antibacterial Activities

- Field: Biochemistry

- Application: Benzamides have been found to exhibit antioxidant and antibacterial activities .

- Method: Benzamide compounds are synthesized from benzoic acid or acetoxy-methylbenzoic acid and amine derivatives. The antioxidant activity of these compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results: Some synthesized benzamides showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

-

Industrial Applications

- Field: Industrial Chemistry

- Application: Benzamides are used in various industries such as plastic, rubber, and paper .

- Method: The specific methods of application vary depending on the industry .

- Results: The use of benzamides in these industries has proven to be effective, but specific results or outcomes were not mentioned .

-

Pharmaceutical Applications

- Field: Pharmaceutical Chemistry

- Application: Benzamides are used in the synthesis of therapeutic agents and are found in the structures of potential drug compounds .

- Method: Benzamides are usually produced from the reaction between carboxylic acids and amines .

- Results: Benzamides have been widely used for the treatment of various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity .

-

Synthesis of Thiadiazine 1-Oxides

- Field: Organic Chemistry

- Application: Benzamides can be used in the synthesis of thiadiazine 1-oxides, which have displayed interesting biological properties .

- Method: The synthesis involves acid-catalyzed hydrolysis and intramolecular cyclization of N-cyano sulfoximines .

- Results: The protocol readily provided various heterocyclic frameworks in good to moderate yields .

-

Preparation of Benzamides through Direct Condensation

- Field: Green Chemistry

- Application: Benzamides can be prepared through direct condensation of carboxylic acids and amines under ultrasonic irradiation .

- Method: The reaction was performed in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

- Results: The method is highly efficient, eco-friendly, and uses a recoverable catalyst .

- Synthesis of Biologically Active Thiadiazine 1-Oxides

- Field: Organic Chemistry

- Application: Benzamides can be used in the synthesis of thiadiazine 1-oxides, which have displayed interesting biological properties . For example, thiadiazine 1-oxide A displayed blood-pressure-lowering activity as an analogue of Prazosin which is a commercial antihypertensive drug . Another compound was found to be a useful inhibitor in treating or preventing a hepatitis C virus infection .

- Method: The synthesis involves acid-catalyzed hydrolysis of the cyano group and intramolecular cyclocondensation .

- Results: The protocol readily provided various heterocyclic frameworks in good to moderate yields .

将来の方向性

The study of benzamides, including N-(1-Cyanocyclohexyl)benzamide, is important for understanding their biological activity and potential applications in various fields . Future research could focus on further elucidating the mechanisms of action of these compounds, as well as developing new synthetic methods and exploring their potential uses .

特性

IUPAC Name |

N-(1-cyanocyclohexyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-11-14(9-5-2-6-10-14)16-13(17)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCBDGZNNIYDQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Cyanocyclohexyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

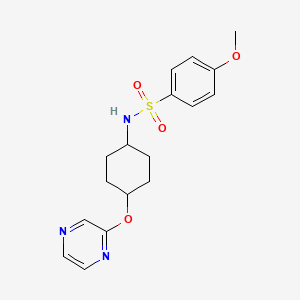

![3-(methylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2667095.png)

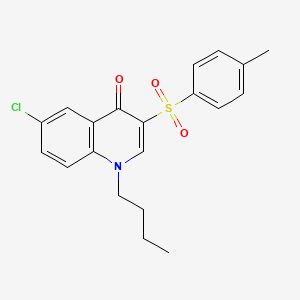

![(2-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667110.png)

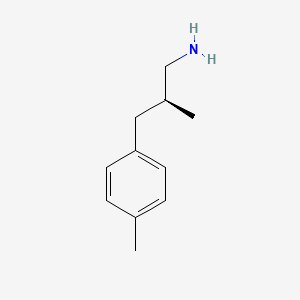

![(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2667113.png)